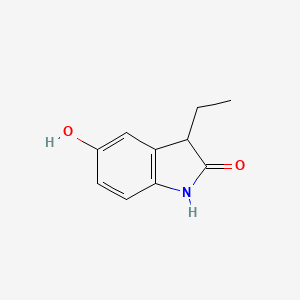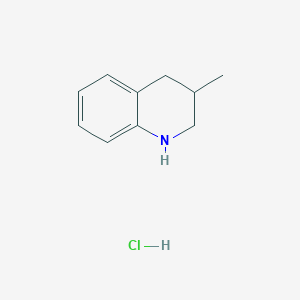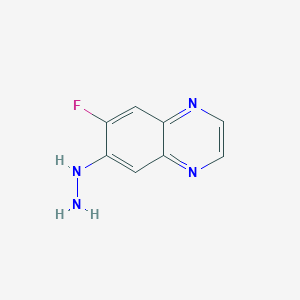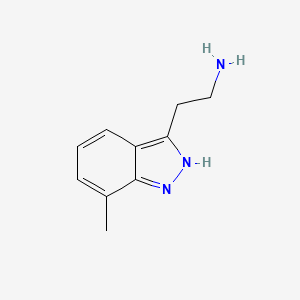
(R)-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by hydroxymethylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The carbonyl group in the dihydronaphthalenone core can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-3,4-dihydronaphthalen-1(2H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
This compound has potential applications in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation. It can be used as a substrate to investigate the activity of specific enzymes and their mechanisms.
Medicine
In medicinal chemistry, ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is explored for its potential therapeutic properties. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer effects, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used as a building block for the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which ®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, its hydroxymethyl group can form hydrogen bonds with active sites of enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one
- 3-(Hydroxymethyl)-2,3-dihydro-1H-benzofuran-1-one
Uniqueness
®-3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone core, which provides distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3R)-3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2/t8-/m1/s1 |
InChI Key |
CREVFIPIRJCEIY-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](CC(=O)C2=CC=CC=C21)CO |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Azaspiro[4.6]undecan-4-ylmethanol](/img/structure/B11911727.png)

![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)


![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)



![2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B11911782.png)


